Ethyl 4-(4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-[(thiophen-2-ylcarbonyl)amino]-2-thioxoimidazolidin-1-yl)benzoate
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Overview
Description
ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is a complex organic compound that features a combination of fluorinated aniline, thienyl, and imidazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves multiple steps, starting with the preparation of intermediate compounds such as 4-fluoroaniline and thienyl derivatives. The key steps include:
Formation of 4-fluoroaniline: This can be achieved by the hydrogenation of 4-nitrofluorobenzene.
Coupling Reactions: The 4-fluoroaniline is then coupled with other intermediates under specific conditions to form the desired imidazolidinyl and benzoate structures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxo groups to hydroxyl groups.
Substitution: The fluorine atom in the aniline ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.
Scientific Research Applications
ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Materials Science: It may be utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aniline group can enhance binding affinity, while the thienyl and imidazolidinyl groups may contribute to the compound’s overall stability and activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: A simpler compound used as a building block in various chemical syntheses.
Ethyl 2-{[(4-fluoroanilino)carbothioyl]amino}acetate: Another compound with similar structural features used in proteomics research.
Uniqueness
ETHYL 4-{4-[2-(4-FLUOROANILINO)-2-OXOETHYL]-5-OXO-3-[(2-THIENYLCARBONYL)AMINO]-2-THIOXO-1-IMIDAZOLIDINYL}BENZOATE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C25H21FN4O5S2 |
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Molecular Weight |
540.6 g/mol |
IUPAC Name |
ethyl 4-[4-[2-(4-fluoroanilino)-2-oxoethyl]-5-oxo-2-sulfanylidene-3-(thiophene-2-carbonylamino)imidazolidin-1-yl]benzoate |
InChI |
InChI=1S/C25H21FN4O5S2/c1-2-35-24(34)15-5-11-18(12-6-15)29-23(33)19(14-21(31)27-17-9-7-16(26)8-10-17)30(25(29)36)28-22(32)20-4-3-13-37-20/h3-13,19H,2,14H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
FQXWWQULJPHMOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)NC(=O)C3=CC=CS3)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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